Amino-(tetrahydro-pyran-3-YL)-acetic acid
Overview
Description
Amino-(tetrahydro-pyran-3-YL)-acetic acid is a chemical compound with the CAS Number: 1260638-48-9 . It has a molecular weight of 159.19 and its IUPAC name is amino (tetrahydro-2H-pyran-3-yl)acetic acid . The compound is typically in the form of a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13NO3/c8-6 (7 (9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2, (H,9,10)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a yellow solid . Its molecular formula is C7H13NO3 and it has a molecular weight of 159.19 .Scientific Research Applications
Synthesis and Molecular Structure
- Amino-(tetrahydro-pyran-3-YL)-acetic acid derivatives have been synthesized, and their molecular structures characterized, demonstrating applications in chemical synthesis and structural analysis (Wei et al., 2006).
Synthesis of Complexes and Luminance Properties
- The compound has been utilized in synthesizing novel complexing acids that form stable complexes with certain elements, showing potential in luminescence applications (J. Rodríguez-Ubis et al., 1997).
Esterification in Organic Synthesis
- Research has shown its application in the esterification of certain compounds, indicating its utility in organic synthesis processes (V. Constantinou-Kokotou et al., 1991).
Synthesis of Tetracyclic Pyrano[2,3-d]pyrimidines
- It has been used in the efficient synthesis of pyrano[2,3-d]pyrimidine derivatives, highlighting its role in the development of new chemical structures (Zhilan Lin et al., 2017).
Development of ATCUN-Like Metal Ion Binding Sites
- The compound plays a role in the formation of ATCUN-like metal ion binding sites, useful in metal ion binding studies (A. N. Boa et al., 2005).
Synthesis of Pyran and Pyranoquinoline Derivatives
- Its derivatives have been synthesized, offering potential applications in various chemical reactions (Anis Romdhane & H. Jannet, 2017).
Selective Synthesis Methodology
- This compound derivatives have been used to develop selective synthesis methods for certain chemical structures (Y. Litvinov & A. M. Shestopalov, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity against various cancerous cell lines .
Mode of Action
Based on the cytotoxic activity observed in related compounds, it can be inferred that this compound may interact with cellular targets to inhibit the proliferation of cancer cells .
Biochemical Pathways
The observed cytotoxic activity suggests that this compound may interfere with the biochemical pathways involved in cell proliferation and survival .
Result of Action
Based on the observed cytotoxic activity of related compounds, it can be inferred that this compound may induce cell death in cancer cells .
Properties
IUPAC Name |
2-amino-2-(oxan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPODSGVEGWTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260638-48-9 | |
Record name | 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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